4-Fluoro-3-phenoxybenzaldehyde

Perovskite Photovoltaics Defect Passivation CsPbI3 Solar Cells

4-Fluoro-3-phenoxybenzaldehyde is a fluorinated aromatic aldehyde bearing a 3-phenoxy substituent. It serves as a key intermediate in the synthesis of multiple commercially significant pyrethroid insecticides, including cyfluthrin, valpromethrin, and flumethrin, due to its structural features that impart enhanced insecticidal activity and photostability to final products.

Molecular Formula C13H9FO2
Molecular Weight 216.21 g/mol
CAS No. 68359-57-9
Cat. No. B1330021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-phenoxybenzaldehyde
CAS68359-57-9
Molecular FormulaC13H9FO2
Molecular Weight216.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=C(C=CC(=C2)C=O)F
InChIInChI=1S/C13H9FO2/c14-12-7-6-10(9-15)8-13(12)16-11-4-2-1-3-5-11/h1-9H
InChIKeyJDICMOLUAHZVDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-3-phenoxybenzaldehyde (CAS 68359-57-9): A Strategic Building Block for Pyrethroid Agrochemicals and Advanced Material Passivation


4-Fluoro-3-phenoxybenzaldehyde is a fluorinated aromatic aldehyde bearing a 3-phenoxy substituent [1]. It serves as a key intermediate in the synthesis of multiple commercially significant pyrethroid insecticides, including cyfluthrin, valpromethrin, and flumethrin, due to its structural features that impart enhanced insecticidal activity and photostability to final products [1][2]. Beyond traditional agrochemical applications, this compound has demonstrated emergent utility as a dual-functional passivator in perovskite solar cells, where its fluorine and carboxyl groups enable cooperative defect mitigation .

Why Unmodified Benzaldehydes or Non-Fluorinated Phenoxy Analogs Cannot Replicate 4-Fluoro-3-phenoxybenzaldehyde's Performance


Attempts to substitute 4-fluoro-3-phenoxybenzaldehyde with simpler benzaldehydes or non-fluorinated phenoxybenzaldehydes are non-viable for critical applications. The compound's fluorine atom at the 4-position introduces unique electronic and steric effects that modulate reactivity and binding, while the phenoxy group provides essential lipophilicity and metabolic stability [1][2]. In pyrethroid synthesis, the specific 4-fluoro-3-phenoxy substitution pattern is mandatory for generating insecticides with optimal target-site affinity and environmental stability; replacement with 3-phenoxybenzaldehyde yields derivatives with significantly altered physicochemical and biological profiles [1]. In perovskite passivation, the combination of fluorine and carboxyl groups in this specific spatial orientation enables dual-site defect coordination that monofunctional alternatives cannot achieve .

Comparative Performance Data: Quantifying 4-Fluoro-3-phenoxybenzaldehyde Differentiation Across Key Applications


Perovskite Solar Cell Efficiency Enhancement: 4-Fluoro-3-phenoxybenzaldehyde as Dual-Functional Passivator Achieves 18.01% PCE with Superior Stability

In CsPbI3 perovskite solar cells, the incorporation of 4-fluoro-3-phenoxybenzaldehyde (PB) as an additive yields a power conversion efficiency (PCE) of 18.01%, representing a substantial improvement over control devices without passivation . Furthermore, devices with PB retain 80% of their initial PCE after 1000 hours of continuous illumination without encapsulation, indicating exceptional long-term operational stability .

Perovskite Photovoltaics Defect Passivation CsPbI3 Solar Cells

Pyrethroid Intermediate Specificity: 4-Fluoro-3-phenoxybenzaldehyde Enables Synthesis of Commercial Insecticides Inaccessible via Unsubstituted Analogs

4-Fluoro-3-phenoxybenzaldehyde is the essential aldehyde component for manufacturing multiple pyrethroid insecticides including cyfluthrin, valpromethrin, flufenthrin, and flumethrin [1]. In contrast, the non-fluorinated analog 3-phenoxybenzaldehyde serves as a metabolite rather than a synthetic precursor for these specific fluorinated pyrethroids, and its derivatives exhibit distinct insecticidal profiles [2]. Global market analysis confirms the compound's dedicated role, with the 4-fluoro-3-phenoxybenzaldehyde market valued at US$ 18 million in 2023 and projected to reach US$ 23 million by 2030, driven by its irreplaceable position in pyrethroid supply chains [3].

Agrochemical Synthesis Pyrethroid Insecticides Cyfluthrin Production

Synthesis Efficiency and Purity: Optimized Sommelet Protocol Delivers 86.8% Yield with 98.3% GC Purity for Reliable Scale-Up

A refined synthetic route employing the Sommelet reaction of 4-fluoro-3-phenoxytoluene with hexamethylenetetramine in aqueous acetic acid achieves 4-fluoro-3-phenoxybenzaldehyde in 86.8% total yield with a gas chromatographic purity of 98.3% [1]. This compares favorably to alternative multi-step procedures requiring aldehyde protection/deprotection, which typically yield <80% overall and introduce additional purification burdens . The optimized conditions—104–108 °C for 4 hours—offer a robust, scalable protocol suitable for industrial production.

Chemical Process Development Synthetic Methodology Sommelet Reaction

Physicochemical Benchmarking: Validated Density and Refractive Index Values for Quality Control and Formulation Consistency

4-Fluoro-3-phenoxybenzaldehyde exhibits a well-documented density of 1.2091 g/mL at 25 °C and a refractive index of n20/D 1.5830, as reported by multiple authoritative sources including Sigma-Aldrich and SDBS spectral databases [1]. In contrast, the non-fluorinated analog 3-phenoxybenzaldehyde has a reported density of 1.147 g/mL and refractive index of n20/D 1.595, reflecting distinct intermolecular interactions arising from fluorine substitution [2]. These precise values enable unambiguous identity verification and batch-to-batch consistency assessment in manufacturing environments.

Analytical Chemistry Quality Control Physical Properties

Optimal Deployment Scenarios for 4-Fluoro-3-phenoxybenzaldehyde: Where Quantitative Evidence Directs Procurement


Manufacturing of 4-Fluorinated Pyrethroid Insecticides (Cyfluthrin, Flumethrin)

Procurement of 4-fluoro-3-phenoxybenzaldehyde is non-negotiable when synthesizing cyfluthrin, valpromethrin, flufenthrin, or flumethrin. The 4-fluoro-3-phenoxy substitution pattern is structurally essential for these active ingredients; alternative aldehydes cannot yield the correct final products. The 86.8% synthetic yield and 98.3% purity achievable via optimized Sommelet reaction [1] support cost-effective industrial production.

Defect Passivation in CsPbI3 Perovskite Solar Cell Fabrication

For research teams developing all-inorganic CsPbI3 perovskite solar cells, 4-fluoro-3-phenoxybenzaldehyde (PB) is a validated dual-functional passivator additive. Incorporation yields an 18.01% PCE and enables 80% efficiency retention after 1000 hours of continuous illumination . The cooperative passivation mechanism involving both fluorine and carboxyl groups provides a performance advantage over monofunctional passivators.

Quality Control Standardization and Incoming Material Verification

The precisely defined density (1.2091 g/mL at 25 °C) and refractive index (n20/D 1.5830) [2] serve as reliable QC benchmarks for verifying material identity and purity upon receipt. Deviation from these values signals potential contamination, degradation, or mislabeling, enabling rapid rejection of substandard lots.

Custom Synthesis of Fluorinated Heterocycles and Bioactive Molecules

As a versatile building block, 4-fluoro-3-phenoxybenzaldehyde participates in condensation, reduction, and oxidation reactions to generate 1,3,4-oxadiazoles [3] and other fluorinated heterocycles of pharmaceutical interest. Its commercial availability at ≥97% GC purity from multiple vendors ensures reproducible synthetic outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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